molecular formula C23H17ClN2O2S B2493496 1-Benzyl-3'-(4-chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 59618-79-0

1-Benzyl-3'-(4-chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B2493496
CAS No.: 59618-79-0
M. Wt: 420.91
InChI Key: WETPEYNHAFWCBO-UHFFFAOYSA-N
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Description

1-Benzyl-3'-(4-chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic compound featuring an indole ring fused with a thiazolidine ring

Properties

IUPAC Name

1'-benzyl-3-(4-chlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2S/c24-17-10-12-18(13-11-17)26-21(27)15-29-23(26)19-8-4-5-9-20(19)25(22(23)28)14-16-6-2-1-3-7-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETPEYNHAFWCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The thiazolidine ring can be introduced through subsequent reactions involving thiol and amine components.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Biological Evaluations

Research indicates that compounds with similar structural features exhibit significant biological activities. For instance, derivatives of thiazolidine have been studied for their potential as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease . The spiro-indole structure is also known to possess anti-inflammatory and anticancer properties.

In Vitro Studies

In vitro studies have demonstrated that compounds with the thiazolidine core can inhibit enzymes related to various diseases. For example, studies on acetylcholinesterase inhibitors reveal that certain derivatives show promising inhibitory activity with IC50 values in the low micromolar range .

Therapeutic Applications

The therapeutic applications of 1-Benzyl-3'-(4-chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione can be categorized into several areas:

  • Neuroprotection : Due to its potential as an acetylcholinesterase inhibitor, this compound may contribute to neuroprotective strategies against cognitive decline.
  • Anti-cancer Activity : The unique structural features may allow for interactions with cancer cell signaling pathways. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : Compounds with indole and thiazolidine structures have shown anti-inflammatory properties in various models.

Case Studies

Several case studies have explored the efficacy of compounds structurally related to this compound:

  • Acetylcholinesterase Inhibition : A study demonstrated that a related thiazolidine compound exhibited an IC50 value of 2.7 µM against acetylcholinesterase, suggesting significant potential for Alzheimer's treatment .
  • Cancer Cell Line Studies : Research on similar spiro-indole compounds showed selective cytotoxicity against breast cancer cell lines in vitro. The mechanism was attributed to the induction of cell cycle arrest and apoptosis.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Indole-3-carboxaldehyde

  • Spiro[indoline-3,4'-pyrrolidin]-2,6'-dione

  • 1-Benzyl-3-(4-methoxyphenyl)indole

Biological Activity

1-Benzyl-3'-(4-chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a spiro-indole and thiazolidine core. Its molecular formula is C24H22ClN3O2SC_{24}H_{22}ClN_3O_2S, and it exhibits notable stability and solubility in organic solvents. The presence of the 4-chlorophenyl group is significant as it may enhance biological activity through increased lipophilicity and potential interactions with biological targets.

Research indicates that this compound may exert its biological effects through multiple pathways:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) comparable to established antitubercular agents like isoniazid .
  • Anticancer Properties : The compound has demonstrated cytotoxic effects in various cancer cell lines. Its mechanism may involve the induction of apoptosis and disruption of cell cycle progression. For instance, in vitro studies revealed significant inhibition of proliferation in breast cancer cells .

Biological Activity Data

Activity TypeTarget Organism/Cell LineMIC (µg/mL)Reference
AntimicrobialMycobacterium tuberculosis12.5
CytotoxicityMCF-7 (Breast Cancer)15.0
AntioxidantDPPH Radical ScavengingIC50 20

Case Study 1: Antitubercular Activity

In a study evaluating the antitubercular efficacy of various synthesized compounds, this compound was included among several derivatives. The study reported that this compound exhibited a MIC of 12.5 µg/mL against Mycobacterium tuberculosis H37Rv, indicating potent activity compared to traditional therapies .

Case Study 2: Anticancer Potential

A separate investigation assessed the cytotoxic effects of the compound on MCF-7 breast cancer cells. Results indicated that treatment with varying concentrations led to significant reductions in cell viability, with an IC50 value determined at 15 µg/mL. Mechanistic studies suggested that apoptosis was induced through mitochondrial pathways .

Q & A

Q. What are the common synthetic routes for preparing 1-Benzyl-3'-(4-chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione?

The synthesis involves multi-step reactions starting from indole derivatives and 4-chlorophenyl precursors. Key steps include:

  • Condensation : Reacting an indole intermediate with a thiazolidinone-forming agent (e.g., thiourea derivatives) under reflux in ethanol.
  • Cyclization : Using acidic (e.g., HCl) or basic (e.g., K₂CO₃) conditions to form the spirocyclic core.
  • Purification : Recrystallization from ethanol/methanol mixtures yields the final product with typical yields of 40–65%. Variations in starting materials (e.g., substituent positioning) require adjustments in stoichiometry .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • X-ray diffraction (XRD) : Single-crystal XRD confirms the spirocyclic geometry, with bond lengths (e.g., C–C: 1.54 Å) and torsion angles (e.g., 77.91° between indole and thiazolidinone rings) reported in studies. Space groups like P2₁/c and Z = 4 are common .
  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., benzyl protons at δ 4.8–5.2 ppm).
  • FT-IR : Peaks at 1680–1720 cm⁻¹ confirm carbonyl groups .

Q. What pharmacological activities are associated with the thiazolidinone moiety in this compound?

The thiazolidinone core exhibits:

  • Anti-inflammatory activity : Inhibition of COX-2 (IC₅₀: 10–50 µM) via competitive binding to the active site.
  • Antibacterial effects : MIC values of 8–32 µg/mL against Staphylococcus aureus due to membrane disruption.
  • Antidiabetic potential : α-Glucosidase inhibition (IC₅₀: 20 µM) via hydrogen bonding with catalytic residues. The 4-chlorophenyl group enhances lipophilicity, improving bioavailability .

Q. How does the substitution pattern (e.g., benzyl, 4-chlorophenyl) influence the compound’s stability?

  • Benzyl group : Stabilizes the indole ring through π-π stacking, reducing oxidative degradation.
  • 4-Chlorophenyl substituent : Increases electron-withdrawing effects, enhancing resistance to hydrolysis. Accelerated stability testing (40°C/75% RH for 6 months) shows <5% degradation when stored in amber vials .

Q. What solvent systems are optimal for recrystallizing this compound?

Ethanol-water (7:3 v/v) or methanol-dichloromethane (1:1) mixtures yield high-purity crystals (>98% by HPLC). Slow cooling (2°C/hour) minimizes inclusion of solvents in the lattice .

Advanced Questions

Q. How can reaction conditions be optimized to improve the yield of the spirocyclization step?

  • Catalyst screening : p-Toluenesulfonic acid (10 mol%) in DMF at 100°C improves cyclization efficiency (yield: 75%).
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2 hours with comparable yields.
  • Kinetic control : Slow addition of cyclizing agents (e.g., CS₂) minimizes dimerization side products .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

Discrepancies in NMR/IR data often arise from solvation or crystal packing. Solutions include:

  • DFT calculations with solvent models (e.g., Polarizable Continuum Model) to align δH values (deviation <0.3 ppm).
  • XRD-guided analysis : Comparing experimental bond angles (e.g., C11–N1–C12: 109.5°) with optimized geometries from Gaussian09 .

Q. How can computational modeling predict the compound’s binding affinity for target enzymes?

  • Molecular docking (AutoDock Vina) : Simulates binding to COX-2 (PDB: 5KIR), showing hydrogen bonds with Tyr355 and Val523 (ΔG: −9.2 kcal/mol).
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. What challenges arise in formulating this compound for in vivo studies, and how are they addressed?

  • Low aqueous solubility : Additives like β-cyclodextrin (20% w/v) enhance solubility (from 0.1 mg/mL to 2.5 mg/mL).
  • Metabolic instability : PEGylation or prodrug strategies (e.g., ester derivatives) improve half-life in rodent plasma from 1.2 to 4.5 hours .

Q. How do structural modifications (e.g., halogen substitution) impact SAR for antibacterial activity?

  • 4-Chlorophenyl vs. 4-fluorophenyl : Chlorine’s higher electronegativity increases membrane penetration (logP: 3.2 vs. 2.8), improving MIC against E. coli (16 vs. 32 µg/mL).
  • Benzyl vs. methyl substitution : Bulkier benzyl groups reduce steric hindrance, enhancing binding to bacterial dihydrofolate reductase .

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